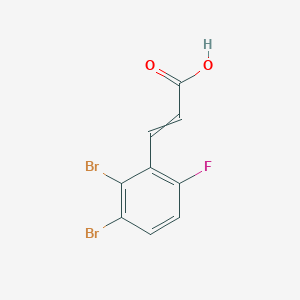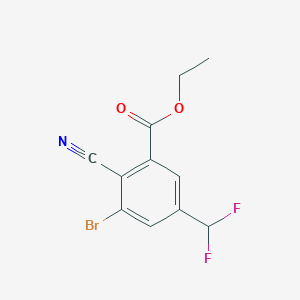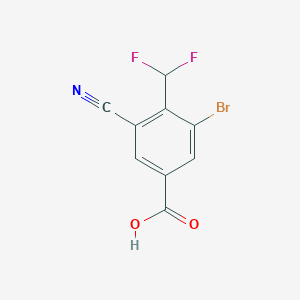
3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid typically involves the bromination of 6-fluorocinnamic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as dichloromethane, at room temperature. The reaction proceeds via an electrophilic addition mechanism, where bromine adds across the double bond of the cinnamic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2,3-diamino-6-fluorocinnamic acid or 2,3-dithio-6-fluorocinnamic acid.
Oxidation: Formation of 2,3-dibromo-6-fluorobenzoic acid.
Reduction: Formation of 2,3-dibromo-6-fluorophenylpropanoic acid.
Aplicaciones Científicas De Investigación
3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
- 2,3-Dibromo-6-chlorocinnamic acid
- 2,3-Dibromo-6-methylcinnamic acid
- 2,3-Dibromo-6-nitrocinnamic acid
Comparison: 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it more suitable for certain applications in research and industry .
Propiedades
Número CAS |
1807439-75-3 |
|---|---|
Fórmula molecular |
C9H5Br2FO2 |
Peso molecular |
323.94 g/mol |
Nombre IUPAC |
3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,(H,13,14) |
Clave InChI |
KJBCGXISSNREJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)C=CC(=O)O)Br)Br |
SMILES canónico |
C1=CC(=C(C(=C1F)C=CC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)
![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)
